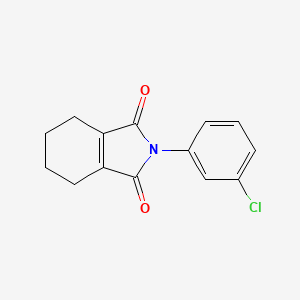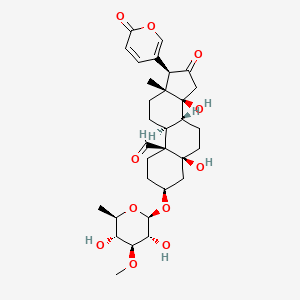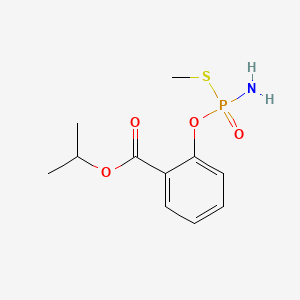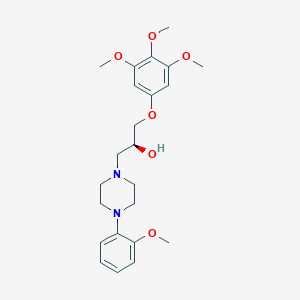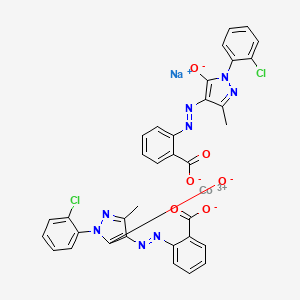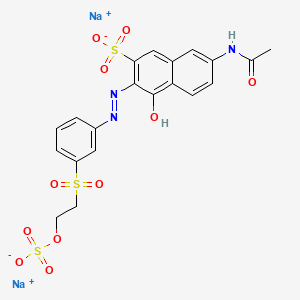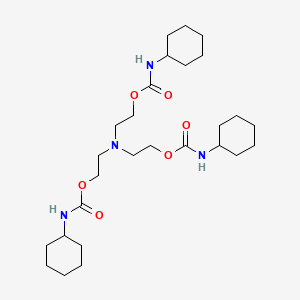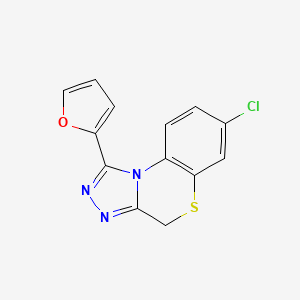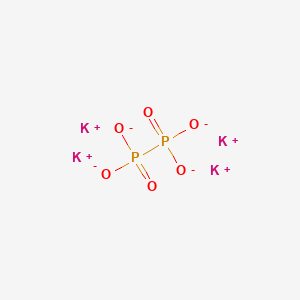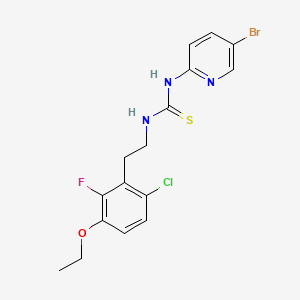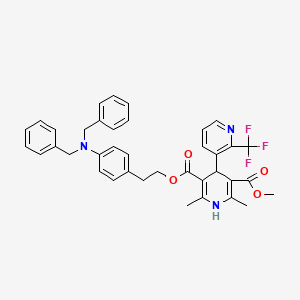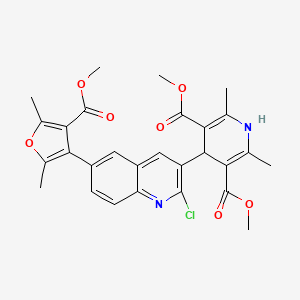
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and various other functional groups
Preparation Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and other substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3,5-Pyridinedicarboxylic acid, 4-(2-chloro-6-(4-(methoxycarbonyl)-2,5-dimethyl-3-furanyl)-3-quinolinyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a similar pyridine ring structure but differ in their substituents and functional groups, which can lead to different chemical properties and applications.
Properties
CAS No. |
121497-12-9 |
|---|---|
Molecular Formula |
C28H27ClN2O7 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
dimethyl 4-[2-chloro-6-(4-methoxycarbonyl-2,5-dimethylfuran-3-yl)quinolin-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27ClN2O7/c1-12-20(26(32)35-5)24(21(13(2)30-12)27(33)36-6)18-11-17-10-16(8-9-19(17)31-25(18)29)22-14(3)38-15(4)23(22)28(34)37-7/h8-11,24,30H,1-7H3 |
InChI Key |
YNOHXMCFGACTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C3C=CC(=CC3=C2)C4=C(OC(=C4C(=O)OC)C)C)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


